tert-butyl rac-(1S,2R,4R)-7-azabicyclo[2.2.1]hept-2-ylcarbamate hydrochloride

Salt Selection Preformulation Solid-State Chemistry

tert-Butyl rac-(1S,2R,4R)-7-azabicyclo[2.2.1]hept-2-ylcarbamate hydrochloride (CAS 1909287-31-5) is a racemic, N-Boc-protected 7-azabicyclo[2.2.1]heptane (7-azanorbornane) scaffold supplied as a hydrochloride salt. With a molecular formula of C11H21ClN2O2 and a molecular weight of 248.75 g/mol, it belongs to a class of rigid, bridged bicyclic amines that serve as key intermediates in medicinal chemistry, most notably as conformationally constrained building blocks for nicotinic acetylcholine receptor (nAChR) ligand programs.

Molecular Formula C11H21ClN2O2
Molecular Weight 248.75
CAS No. 1909287-31-5
Cat. No. B2453098
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametert-butyl rac-(1S,2R,4R)-7-azabicyclo[2.2.1]hept-2-ylcarbamate hydrochloride
CAS1909287-31-5
Molecular FormulaC11H21ClN2O2
Molecular Weight248.75
Structural Identifiers
SMILESCC(C)(C)OC(=O)NC1CC2CCC1N2.Cl
InChIInChI=1S/C11H20N2O2.ClH/c1-11(2,3)15-10(14)13-9-6-7-4-5-8(9)12-7;/h7-9,12H,4-6H2,1-3H3,(H,13,14);1H/t7-,8+,9-;/m1./s1
InChIKeyCTUPSFKVOJMISH-RVKMJUHISA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

tert-Butyl rac-(1S,2R,4R)-7-azabicyclo[2.2.1]hept-2-ylcarbamate hydrochloride: Structural and Procurement Primer


tert-Butyl rac-(1S,2R,4R)-7-azabicyclo[2.2.1]hept-2-ylcarbamate hydrochloride (CAS 1909287-31-5) is a racemic, N-Boc-protected 7-azabicyclo[2.2.1]heptane (7-azanorbornane) scaffold supplied as a hydrochloride salt . With a molecular formula of C11H21ClN2O2 and a molecular weight of 248.75 g/mol, it belongs to a class of rigid, bridged bicyclic amines that serve as key intermediates in medicinal chemistry, most notably as conformationally constrained building blocks for nicotinic acetylcholine receptor (nAChR) ligand programs [1]. The compound features a defined relative stereochemistry at the 1-, 2-, and 4-positions, placing the carbamate-bearing amino group in an endo orientation relative to the bicyclic framework.

Why Generic 7-Azabicyclo[2.2.1]heptane Scaffolds Cannot Replace tert-Butyl rac-(1S,2R,4R)-7-azabicyclo[2.2.1]hept-2-ylcarbamate hydrochloride


The 7-azanorbornane scaffold presents unique stereochemical and functional-handling challenges that preclude simple interchangeability. The target compound is supplied as a pre-formed hydrochloride salt of the racemic endo-amine, which directly impacts solubility, hygroscopicity, and long-term storage stability compared to the free-base form or unprotected parent heterocycle . The defined (1S,2R,4R) relative configuration ensures consistent spatial orientation of the exocyclic amine for downstream derivatization; substitution with a undefined stereoisomeric mixture or the incorrect diastereomer can lead to divergent biological activity, as demonstrated in epibatidine/epiboxidine analog programs where stereochemistry critically modulates nAChR subtype binding and functional selectivity [1]. Furthermore, the orthogonal N-Boc protection enables selective amine deprotection under acidic conditions without compromising the acid-labile bicyclic framework—a synthetic advantage lost if the unprotected 7-azabicyclo[2.2.1]heptane hydrochloride (CAS 27514-07-4) is used as a starting material [2].

Quantitative Differentiation Evidence for tert-Butyl rac-(1S,2R,4R)-7-azabicyclo[2.2.1]hept-2-ylcarbamate hydrochloride vs. Closest Analogs


Hydrochloride Salt vs. Free Base: Solubility and Solid-State Handling Advantages

The hydrochloride salt form of the target compound confers distinct solid-state properties relative to the corresponding free base (endo-7-Boc-7-azabicyclo[2.2.1]heptan-2-yl amine racemate, CAS 1221818-01-4). The free base has a molecular weight of 212.29 g/mol and is typically supplied as a pale-yellow to yellow-brown solid . The hydrochloride salt (MW 248.75 g/mol) incorporates a chloride counterion that, by class-level inference for bridged bicyclic amines, is expected to enhance aqueous solubility and reduce hygroscopicity relative to the free amine, consistent with the well-characterized behavior of the parent 7-azabicyclo[2.2.1]heptan-7-ium chloride (CAS 27514-07-4) [1]. Direct comparative solubility data between these two specific compounds is not publicly available, representing a critical evidence gap.

Salt Selection Preformulation Solid-State Chemistry Aqueous Solubility

Defined Racemic Stereochemistry vs. Undefined Diastereomeric Mixtures: Batch-to-Batch Consistency

The target compound is specified as the racemic mixture with explicit (1S,2R,4R) relative configuration. This contrasts with generic '7-azabicyclo[2.2.1]heptane hydrochloride' (CAS 27514-07-4) which is achiral at the bridgehead positions but lacks the 2-amino substituent entirely, and with the free base comparator (CAS 1221818-01-4) which is also racemic but not salt-form-specified . The defined stereochemistry is critical because the 7-azanorbornane scaffold's biological activity—particularly at nAChR subtypes—has been shown to be stereochemically dependent, with enantiomeric pairs exhibiting differential binding profiles in epibatidine analog series [1]. The target compound's established InChI Key (CTUPSFKVOJMISH-RVKMJUHISA-N) provides an unambiguous stereochemical identifier for procurement specification, reducing the risk of receiving the incorrect diastereomer .

Stereochemistry Quality Control Reproducibility Chiral Resolution

Orthogonal N-Boc Protection vs. Unprotected 7-Azabicyclo[2.2.1]heptane Core: Synthetic Versatility

The N-Boc protecting group on the target compound enables selective deprotection under acidic conditions (e.g., TFA or HCl/dioxane) to liberate the free secondary amine, while the hydrochloride salt of the exocyclic amine remains intact for further chemoselective transformations. This orthogonal protection strategy has been explicitly utilized in the synthesis of GlyT1 uptake inhibitors, where Boc-protected 7-azabicyclo[2.2.1]heptane anion generation and electrophilic trapping enabled efficient five-step construction of a potent inhibitor in 26% overall yield [1]. In contrast, the unprotected 7-azabicyclo[2.2.1]heptane hydrochloride (CAS 27514-07-4) lacks the exocyclic amine handle entirely, requiring de novo functionalization of the bridgehead carbon—a significantly less efficient strategy. No direct yield comparison between the target compound and its free-base analog (CAS 1221818-01-4) in identical transformations has been published.

Protecting Group Strategy Orthogonal Reactivity Medicinal Chemistry Scaffold Derivatization

7-Azanorbornane Scaffold Preference in Nicotinic Receptor Ligand Programs vs. Monocyclic Amines

The 7-azabicyclo[2.2.1]heptane core is a well-established bioisostere in nAChR ligand design, directly derived from the epibatidine pharmacophore. The rigid, bridged architecture enforces a defined spatial relationship between the basic nitrogen and the 2-position substituent that cannot be replicated by flexible monocyclic amines such as piperidine or pyrrolidine [1]. In the epiboxidine analog series, compounds built on the N-Boc-7-azabicyclo[2.2.1]heptane scaffold exhibited binding affinities at α4β2 and α7 nAChR subtypes, with defined enantiomers showing differential, though modest, enantioselectivity [2]. The target compound, as a racemic, Boc-protected, hydrochloride salt intermediate, provides the precise substitution pattern required for divergent synthesis of both enantiomeric series from a common intermediate. No direct head-to-head binding comparison between the target compound itself and monocyclic amine intermediates has been published; the scaffold advantage is inferred from the broader epibatidine/epiboxidine literature.

Nicotinic Acetylcholine Receptor Conformational Restriction Epibatidine Analog Scaffold Hopping

Optimal Procurement and Application Scenarios for tert-Butyl rac-(1S,2R,4R)-7-azabicyclo[2.2.1]hept-2-ylcarbamate hydrochloride


Medicinal Chemistry: Building Focused nAChR Ligand Libraries from a Common Intermediate

The target compound's defined endo-2-amino substitution pattern and racemic nature make it an ideal common intermediate for parallel synthesis of epibatidine/epiboxidine-inspired ligand libraries. Following Boc-deprotection of the bridgehead nitrogen, the liberated secondary amine can be functionalized with diverse aryl, heteroaryl, or sulfonamide groups, while the exocyclic amine (as the HCl salt) can be simultaneously or sequentially derivatized. This divergent strategy, grounded in the epiboxidine enantiomer synthesis precedent [1], enables rapid exploration of both α4β2 and α7 nAChR subtype selectivity in a single synthetic campaign.

Process Chemistry: Salt Form Selection and Solid-State Optimization

The hydrochloride salt form offers predictable solid-state properties that facilitate accurate weighing and consistent dissolution in aqueous assay buffers. For teams transitioning from the free-base analog (CAS 1221818-01-4) , the hydrochloride salt eliminates batch-dependent variability in hygroscopicity that can confound early-stage biological screening. This compound is optimally suited for salt screening cascades where the hydrochloride is evaluated alongside alternative counterions (mesylate, tosylate, phosphate) for crystallinity, solubility, and stability optimization.

Chemical Biology: Developing Conformationally Constrained Tool Compounds for Target Validation

The rigid 7-azanorbornane scaffold imposes distinct conformational constraints compared to flexible piperidine or pyrrolidine-based tool compounds . This rigidity can translate into improved target selectivity by reducing the number of low-energy conformations accessible to the ligand, thereby disfavoring binding to off-target receptors. The orthogonal Boc/HCl protection enables sequential installation of photoaffinity labels, biotin tags, or fluorescent reporters for chemical biology applications, all while maintaining the scaffold's conformational integrity.

Academic Core Facility: Cost-Effective Procurement for Multi-User Synthesis Platforms

For university core synthesis facilities supporting multiple PI groups, the target compound's racemic nature provides a cost-effective entry point: a single procurement supports both enantiomeric series exploration (via chiral resolution at a later stage) and racemic SAR studies. The explicit stereochemical specification via InChI Key (CTUPSFKVOJMISH-RVKMJUHISA-N) ensures consistent material identity across multiple procurement cycles from different vendor lots, reducing the risk of experimental irreproducibility due to stereochemical ambiguity.

Quote Request

Request a Quote for tert-butyl rac-(1S,2R,4R)-7-azabicyclo[2.2.1]hept-2-ylcarbamate hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.